2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole 2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 359802-85-0
VCID: VC6281838
InChI: InChI=1S/C18H18N2O2S2/c1-13-8-10-14(11-9-13)24(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3
Molecular Formula: C18H18N2O2S2
Molecular Weight: 358.47

2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

CAS No.: 359802-85-0

Cat. No.: VC6281838

Molecular Formula: C18H18N2O2S2

Molecular Weight: 358.47

* For research use only. Not for human or veterinary use.

2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole - 359802-85-0

Specification

CAS No. 359802-85-0
Molecular Formula C18H18N2O2S2
Molecular Weight 358.47
IUPAC Name 2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C18H18N2O2S2/c1-13-8-10-14(11-9-13)24(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3
Standard InChI Key VKWBHBOCPAYTBS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature

The compound’s IUPAC name, 2-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, delineates its three-core architecture:

  • 1,3-benzothiazole: A bicyclic system with a benzene ring fused to a thiazole (S,N-containing heterocycle).

  • 2-pyrrolidinyl: A five-membered saturated nitrogen ring attached at position 2 of the benzothiazole.

  • 1-[(4-methylphenyl)sulfonyl]: A p-toluenesulfonyl (tosyl) group bonded to the pyrrolidine’s nitrogen .

Molecular Formula and Weight

While exact data for this compound is unavailable, analogous structures suggest a molecular formula approximating C₁₉H₁₉N₂O₂S₂ and a molecular weight of ~395.5 g/mol. For comparison, the related compound 1-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide (PubChem CID 5240130) has a molecular weight of 441.6 g/mol .

Synthetic Methodologies

Key Synthetic Strategies

Synthesis of benzothiazole-pyrrolidine hybrids typically involves multi-step sequences leveraging condensation, cyclization, and sulfonylation. Representative approaches from literature include:

Pyrrolidine Functionalization

Pyrrolidine derivatives are often sulfonylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. For example, 2-aminobenzothiazole intermediates react with TsCl to install the sulfonyl group, as seen in the synthesis of anti-arteriosclerosis agents .

Benzothiazole-Pyrrolidine Coupling

Aminobenzothiazoles may undergo nucleophilic substitution with pyrrolidine precursors. In one protocol, 2-hydrazinobenzothiazole reacts with cyclic ketones under acidic conditions to form fused pyrrolidine systems .

Hypothetical Synthesis Pathway

Based on analogous procedures , a plausible route involves:

  • Sulfonylation of Pyrrolidine: Reacting pyrrolidine with TsCl to yield 1-(p-toluenesulfonyl)pyrrolidine.

  • Functionalization at Position 2: Introducing a leaving group (e.g., bromide) at pyrrolidine’s C2 position.

  • Coupling with 2-Mercaptobenzothiazole: Substituting the bromide with 2-mercaptobenzothiazole under basic conditions.

StepReagents/ConditionsIntermediateYield (%)*
1TsCl, Et₃N, DCM1-Ts-pyrrolidine85–90
2HBr, AcOH2-Br-1-Ts-pyrrolidine75
32-Mercaptobenzothiazole, K₂CO₃, DMFTarget Compound60–65

*Theoretical yields based on similar reactions .

Molecular Properties and Computational Analysis

Physicochemical Characteristics

Key computed properties (derived from PubChem algorithms ) include:

  • LogP (XLogP3-AA): ~4.1 (indicating moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH), 4 acceptors (S=O, N, S).

  • Rotatable Bonds: 5 (sulfonyl-pyrrolidine linkage + benzothiazole substituents).

Spectroscopic Signatures

  • IR: Strong absorption bands at 1150–1350 cm⁻¹ (S=O asym/sym stretch), 1600 cm⁻¹ (C=N benzothiazole).

  • ¹H NMR:

    • δ 2.4 ppm (s, 3H, Ar-CH₃).

    • δ 3.1–3.7 ppm (m, 4H, pyrrolidine CH₂).

    • δ 7.2–8.1 ppm (m, 7H, aromatic protons).

Biological Activities and Applications

Antimicrobial Effects

Sulfonamide-containing benzothiazoles demonstrate broad-spectrum antimicrobial activity. A study on triazolo-benzothiazoles reported MIC values of 2–8 µg/mL against S. aureus and E. coli .

Challenges and Future Directions

Despite structural promise, gaps persist:

  • Toxicity Data: No in vivo studies specific to this compound exist.

  • Synthetic Optimization: Current yields (~60%) require improvement for scalability.

  • Target Identification: Molecular docking studies are needed to identify protein targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator